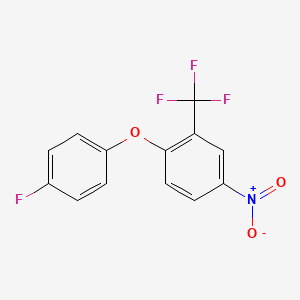

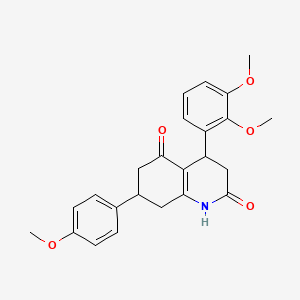

![molecular formula C15H13N3O3S B5603200 N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)

N-[(benzylamino)carbonothioyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves base-mediated intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation at the benzyl sp(3) carbon, yielding benzhydrylamines, which are precursors to nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). Such synthetic routes underscore the complexity and specificity of chemical synthesis in the realm of organic compounds.

Molecular Structure Analysis

The structural and spectroscopic characteristics of carbonothionylbenzamide derivatives, including those with nitro groups, have been analyzed. These studies reveal that despite the position of nitro-substituents, these compounds exhibit similar IR spectra. The molecular structure is influenced by factors such as the electron-withdrawing nature of substituents and the stability of meta- versus para- derivatives (Fayomi, Adeniyi, & Sha’Ato, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-[(benzylamino)carbonothioyl]-4-nitrobenzamide and its analogs can be complex, involving multiple steps and intermediates. For example, the conversion of polynitrobenzamides to nitroderivative compounds involves selective nucleophilic substitution and oxidation reactions, showcasing the compound's reactivity and the intricacy of its chemical behavior (Gerasyuto, Zlotin, & Semenov, 2001).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, have been determined through methods like single crystal X-ray diffraction. These studies provide insights into the compound's stereochemistry and molecular dimensions, which are crucial for understanding its physical characteristics (Samimi, 2016).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their structural features. For example, the presence of nitro groups and the specific arrangement of benzyl groups affect the compound's reactivity and interaction with other chemical entities. Studies on analogs like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine highlight the compound's potential as a serotonin transporter imaging agent, indicating its chemical utility in bioimaging applications (Shiue, Fang, & Shiue, 2003).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One study explored the carbene-catalysed reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process, highlighting a novel reaction mode under mild conditions (Li et al., 2016). Similarly, cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines has been reported to efficiently synthesize diazaheterocycles, demonstrating a step- and redox-economical approach to complex heterocycles (Nguyen et al., 2013).

Enzyme Inhibition

Research on derivatives of benzylamine and benzamidine has revealed competitive inhibition against proteolytic enzymes like trypsin, plasmin, and thrombin, pointing to potential therapeutic applications (Markwardt et al., 1968).

Imaging Agents

A study synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin transporter imaging agent, underlining the utility of related compounds in developing new PET imaging agents (Shiue et al., 2003).

Structural and Spectroscopic Analysis

An investigation into the structural and spectroscopic properties of carbonothionylbenzamide derivatives provided insights into their stability, molecular electrostatic potential, and electronic properties, contributing to the understanding of their chemical behavior (Fayomi et al., 2021).

Environmental and Synthetic Applications

The synthesis and characterization of N-phenyl-benzamides and their role as corrosion inhibitors highlight the environmental applications of such compounds. The study revealed that electron-donating and withdrawing groups significantly affect their inhibition efficiency, providing a basis for designing new corrosion inhibitors (Mishra et al., 2018).

Propriétés

IUPAC Name |

N-(benzylcarbamothioyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-14(12-6-8-13(9-7-12)18(20)21)17-15(22)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMJZRGFKGTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

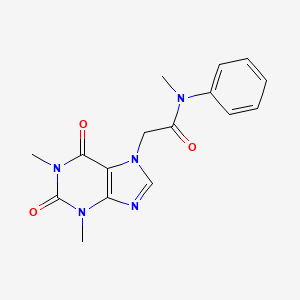

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

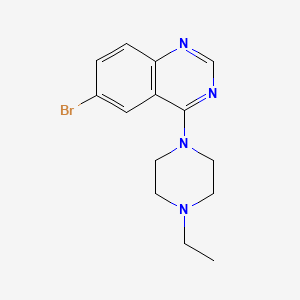

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

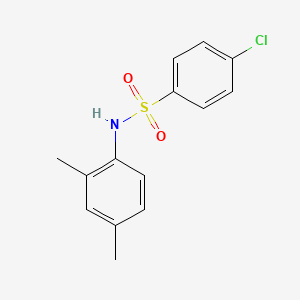

![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603202.png)